molecular formula C7H18N2 B1370979 (2-Amino-1,1-dimethylethyl)ethyl(methyl)amine CAS No. 1018289-07-0

(2-Amino-1,1-dimethylethyl)ethyl(methyl)amine

Cat. No.: B1370979
CAS No.: 1018289-07-0
M. Wt: 130.23 g/mol
InChI Key: CSGYGWFTUJILNJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(2-Amino-1,1-dimethylethyl)ethyl(methyl)amine” is represented by the linear formula C7H18N2 . This indicates that the molecule consists of seven carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • A study by Cramay, Degueil-Castaing, and Maillard (1999) demonstrated the use of primary and secondary amines, including derivatives of (2-Amino-1,1-dimethylethyl)ethyl(methyl)amine, in producing amino epoxides and amino peroxides through anionic reactions. This process involved the formation of zwitterions and subsequent reactions like proton transfer and SNi reactions (Cramay et al., 1999).
    • Fleck et al. (2003) described the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary use. The synthesis involved asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).
  • Materials Science and Engineering :

    • In the field of materials science, Lv et al. (2014) utilized an amine-based, alcohol-soluble fullerene derivative in polymer solar cells. This research highlighted the potential of such amine derivatives in enhancing electron mobility and improving solar cell efficiency (Lv et al., 2014).
    • Sun et al. (2021) synthesized tertiary amine-structured compounds for potential use in materials with responsive properties. This study provides insights into the synthesis methods and characterizations of such compounds (Sun et al., 2021).
  • Environmental Applications :

    • Im et al. (2011) found that certain sterically hindered amines, including derivatives of this compound, can efficiently absorb CO2. These amines interact with CO2 to form zwitterionic carbonate species, highlighting their potential use in carbon capture technologies (Im et al., 2011).
  • Biomedical Research :

    • Waschinski and Tiller (2005) explored poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups for their antimicrobial potential. They synthesized polymers with varying chain lengths and studied their effects against bacteria like Staphylococcus aureus, showing the biomedical applications of such compounds (Waschinski & Tiller, 2005).

Safety and Hazards

The safety data sheet for “(2-Amino-1,1-dimethylethyl)ethyl(methyl)amine” indicates that it can cause severe skin burns and eye damage . Precautions should be taken when handling this substance, including wearing protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name

2-N-ethyl-2-N,2-dimethylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-5-9(4)7(2,3)6-8/h5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGYGWFTUJILNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655799
Record name N~2~-Ethyl-N~2~,2-dimethylpropane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018289-07-0
Record name N~2~-Ethyl-N~2~,2-dimethylpropane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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